

Spectroscopic Analysis of 2-Phenylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylpropanal*

Cat. No.: *B145474*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Phenylpropanal** (also known as hydratropaldehyde), a significant compound in flavor, fragrance, and synthetic chemistry. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development. This document details experimental methodologies and presents ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data in a structured format.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **2-Phenylpropanal**.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~9.65	Doublet (d)	~1.5	1H	Aldehyde (CHO)
~7.35 - 7.20	Multiplet (m)	-	5H	Aromatic (C ₆ H ₅)
~3.65	Quartet (q)	~7.0	1H	Methine (CH)
~1.45	Doublet (d)	~7.0	3H	Methyl (CH ₃)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Values may vary slightly based on solvent and concentration.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~200.5	Carbonyl (C=O)
~139.0	Quaternary Aromatic (C)
~129.0	Aromatic (CH)
~128.0	Aromatic (CH)
~127.5	Aromatic (CH)
~51.5	Methine (CH)
~14.5	Methyl (CH ₃)

Note: Spectra are typically proton-decoupled. Assignments are based on typical chemical shift ranges and DEPT experiments.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3085-3030	Medium	Aromatic C-H Stretch
~2980-2880	Medium	Aliphatic C-H Stretch
~2820 & ~2720	Medium, Distinct	Aldehyde C-H Stretch (Fermi doublet)
~1723	Strong	Carbonyl (C=O) Stretch
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C Bending
~760, ~700	Strong	C-H Out-of-plane Bending (Monosubstituted ring)

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
134	26.10	[M] ⁺ (Molecular Ion)
105	99.99	[C ₈ H ₉] ⁺ (Loss of CHO)
79	29.60	[C ₆ H ₇] ⁺
77	31.30	[C ₆ H ₅] ⁺ (Phenyl Cation)

Data obtained from Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Phenylpropanal**.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **2-Phenylpropanal** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) within a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- Data Acquisition:
 - The NMR probe is tuned to the appropriate frequency for ^1H or ^{13}C .
 - The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
 - The magnetic field is optimized through shimming to achieve maximum homogeneity.
 - For ^1H NMR: A standard single-pulse experiment is executed. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Generally, 8 to 16 scans are acquired.
 - For ^{13}C NMR: A standard proton-decoupled pulse program is used. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Phenylpropanal**.

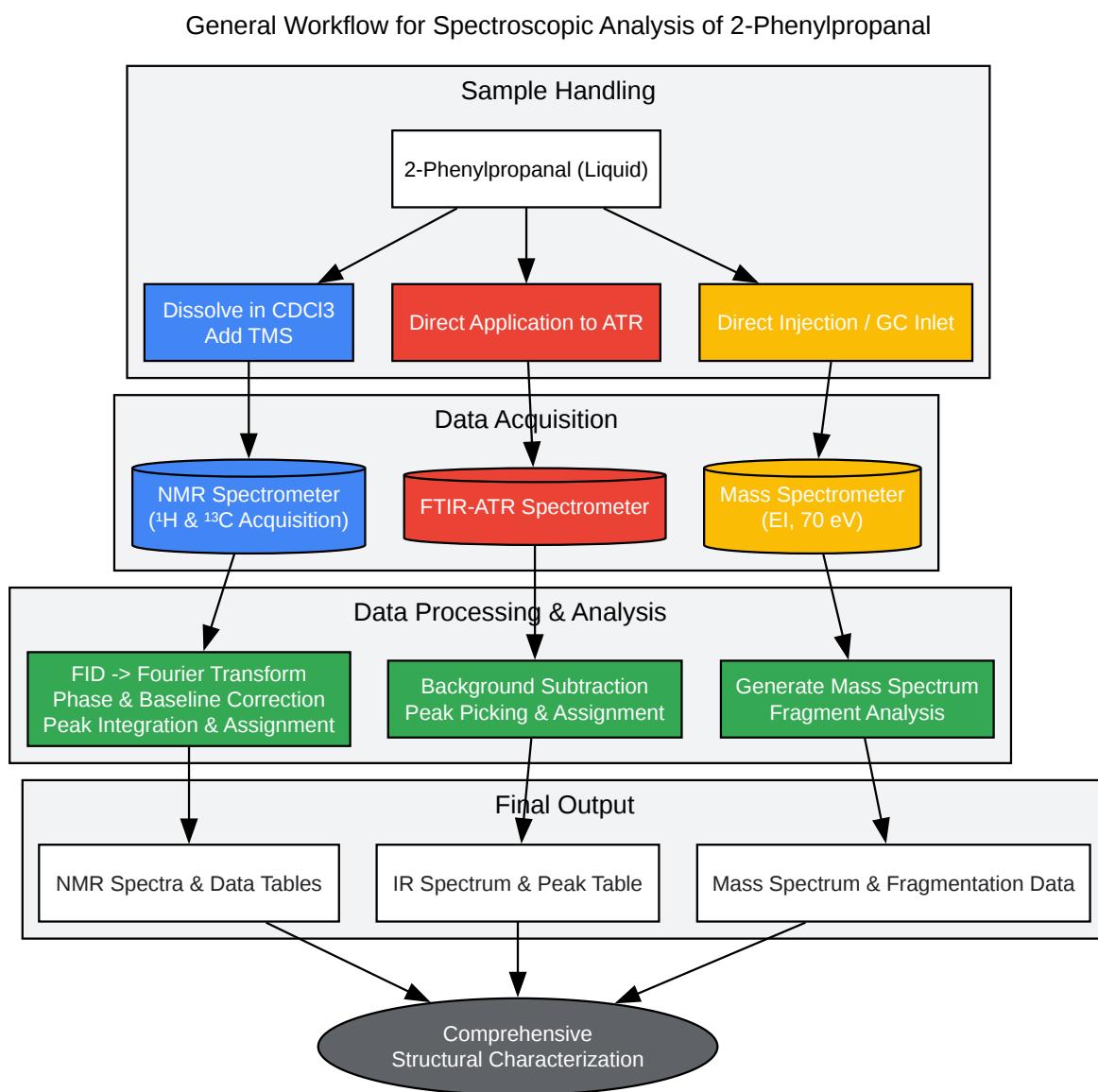
Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: As **2-Phenylpropanal** is a liquid, no specific preparation is required.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - A small drop of **2-Phenylpropanal** is placed directly onto the ATR crystal, ensuring complete coverage.
 - The sample spectrum is acquired. Typical parameters include a spectral range of 4000-400 cm^{-1} , a resolution of 4 cm^{-1} , and an accumulation of 16-32 scans.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Phenylpropanal**.


Methodology (Electron Ionization - EI):

- Sample Introduction: A minute amount of the liquid sample is introduced into the mass spectrometer's ion source, typically via direct injection or after separation using a Gas Chromatograph (GC-MS).
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **2-Phenylpropanal**.

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining and analyzing spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenylpropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145474#spectroscopic-data-for-2-phenylpropanal-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com